2-(4-甲基哌嗪-1-基)-2-苯乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

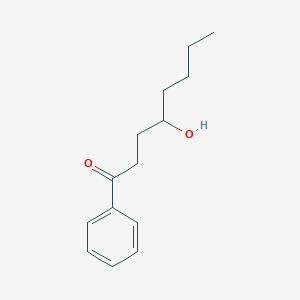

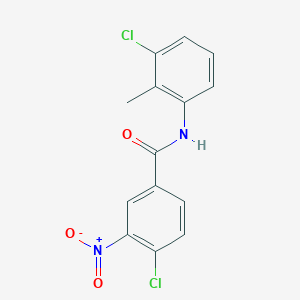

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-(4-Methylpiperazin-1-yl)pyrimidine-3-carbonitrile was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the structure of the target protein and the ligand was regularized and optimized .科学研究应用

抗癌活性和分子相互作用

一项研究探索了包含 2-(4-甲基哌嗪-1-基) 的新型噻吩-2-甲醛衍生物的合成、表征和生物活性。这些化合物表现出有希望的抗菌、抗真菌活性,并且毒性较低。具体来说,通过光谱学和对接研究突出了它们的抗癌潜力,揭示了与人血清白蛋白的显着相互作用,表明了与药物递送系统相关的药代动力学机制 (Shareef 等,2016).

化学合成与修饰

2-(4-甲基哌嗪-1-基) 衍生物的化学合成和修饰一直是多项研究的重点。例如,2-(4-甲基哌嗪-1-基)-4-苯基-6-(噻吩-2-基)-吡啶-3-腈是通过亲核取代反应合成的,突出了该化合物作为进一步药物应用的中间体的作用 (Mishriky & Moustafa, 2013).

异喹啉的抗癌活性

另一个研究方向涉及分析异喹啉的抗癌活性,其杂芳取代基发生变化。一项比较分析表明,具有特定取代基的 1-(4-甲基哌嗪-1-基)异喹啉衍生物表现出高水平的抗癌活性,表明结构修饰对于治疗效果的重要性 (Konovalenko 等,2022).

镇痛特性

含有 2-(4-甲基哌嗪-1-基) 部分的镇痛异噻唑并吡啶的结构表征已经进行,显示出与异噻唑和吡啶环显着的相互作用和堆叠,这可能与其镇痛作用相关。这项研究突出了该化合物在开发新的疼痛管理疗法中的潜力 (Karczmarzyk & Malinka, 2008).

激酶抑制的抗肿瘤效力

针对癌症治疗中 EGFR 激活和耐药突变的衍生物的结构优化研究发现了一种在体外和体内具有显着抗肿瘤效力的化合物。这强调了 2-(4-甲基哌嗪-1-基) 衍生物在开发靶向癌症疗法中的作用 (Yang 等,2012).

HDAC 抑制的治疗应用

衍生自 2-(4-甲基哌嗪-1-基) 的化合物已被评估为新型组蛋白脱乙酰酶抑制剂 (HDACi),在治疗癌症和其他疾病方面显示出潜力。该研究强调了它们的显着稳定性和体内抗肿瘤活性,表明了治疗开发的有希望的途径 (Thaler 等,2010).

小胶质细胞的 PET 成像

[11C]CPPC 是一种包含 2-(4-甲基哌嗪-1-基) 基团的 PET 放射性示踪剂,专门靶向 CSF1R,一种小胶质细胞特异性标记。该化合物能够对神经炎症进行无创成像,从而深入了解神经精神疾病和中枢神经系统恶性肿瘤中的免疫环境 (Horti 等,2019).

安全和危害

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZHFHXITHQLFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390199 |

Source

|

| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine | |

CAS RN |

176971-20-3 |

Source

|

| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)